gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine
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Overview
Description
Gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine is a complex compound that plays a significant role in various biochemical processes. It is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is involved in the gamma-glutamyl cycle, which is crucial for maintaining cellular redox homeostasis and detoxification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine typically involves the enzymatic activity of gamma-glutamyl transpeptidases. These enzymes catalyze the transfer of the gamma-glutamyl group from glutathione to various acceptor molecules, including amino acids and peptides . The reaction conditions often require a buffered aqueous solution with optimal pH and temperature to ensure enzyme stability and activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express gamma-glutamyl transpeptidases. These microorganisms are cultivated in bioreactors under controlled conditions to maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for maintaining protein structure and function.
Reduction: Reduction reactions can break these disulfide bonds, leading to the formation of free thiol groups.
Substitution: The gamma-glutamyl group can be transferred to other amino acids or peptides through transpeptidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions typically occur under physiological conditions, with specific pH and temperature requirements to ensure enzyme activity .
Major Products
The major products formed from these reactions include gamma-glutamyl amino acids and peptides, which play essential roles in cellular metabolism and signaling .
Scientific Research Applications
Gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine has numerous scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of gamma-glutamyl transpeptidases and related enzymes.
Mechanism of Action
The mechanism of action of gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine involves the transfer of the gamma-glutamyl group to acceptor molecules through the catalytic activity of gamma-glutamyl transpeptidases. This process regulates the levels of glutathione, a critical antioxidant molecule, thereby maintaining cellular redox homeostasis and protecting cells from oxidative damage . The molecular targets include various amino acids and peptides that participate in the gamma-glutamyl cycle .
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, which serves as a substrate for gamma-glutamyl transpeptidases.
Gamma-Glutamylcysteine: An intermediate in the synthesis of glutathione, involved in the gamma-glutamyl cycle.
Gamma-Glutamyl Amino Acids: Various amino acids conjugated with the gamma-glutamyl group, which play roles in cellular metabolism and signaling.
Uniqueness
Gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine is unique due to its specific structure and the presence of the 4-hydroxyphenyl group, which imparts distinct biochemical properties. This uniqueness makes it a valuable compound for studying the mechanisms of gamma-glutamyl transpeptidases and exploring potential therapeutic applications .
Properties
CAS No. |
33812-52-1 |
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Molecular Formula |
C18H23N3O8S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyphenyl)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H23N3O8S/c19-12(18(28)29)5-6-15(24)21-13(17(27)20-7-16(25)26)8-30-9-14(23)10-1-3-11(22)4-2-10/h1-4,12-13,22H,5-9,19H2,(H,20,27)(H,21,24)(H,25,26)(H,28,29) |
InChI Key |
VCBGFHGDQFLYGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origin of Product |
United States |
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